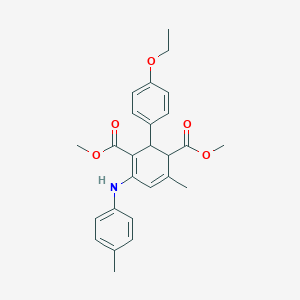

![molecular formula C22H19FN2O3 B282363 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)

4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as ALKS 4230, is a novel immunotherapeutic drug candidate that is currently being developed for the treatment of cancer. ALKS 4230 is a selective agonist of interleukin-2 (IL-2) receptor beta chain (CD122) that is designed to activate and expand the population of tumor-reactive T cells in the body.

Mechanism of Action

4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 works by selectively binding to and activating the IL-2 receptor beta chain on the surface of T cells. This activation leads to the expansion and activation of tumor-reactive T cells, which can then target and destroy cancer cells. Unlike traditional IL-2 therapy, which activates all T cells in the body, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 selectively activates tumor-reactive T cells, which reduces the risk of toxicity and side effects.

Biochemical and Physiological Effects:

4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has been shown to induce the proliferation and activation of CD8+ T cells, which are known to play a critical role in tumor immunity. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 also enhances the expression of interferon-gamma (IFN-γ) and granzyme B, two key effector molecules that are involved in T cell-mediated anti-tumor responses. These effects result in the expansion and activation of tumor-reactive T cells, which can then target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 is its selective activation of tumor-reactive T cells, which reduces the risk of toxicity and side effects. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. However, one limitation of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 is its relatively short stability in solution, which may pose challenges for formulation and storage.

Future Directions

There are several potential future directions for 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 research. One area of interest is the combination of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor responses. Another area of interest is the development of biomarkers to predict response to 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 and monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in humans.

Synthesis Methods

The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1H-indole-3-carboxaldehyde to form the key intermediate 3-(1H-indol-3-yl)-N-ethoxycarbonyl-4-fluoroaniline. The final step involves the reaction of this intermediate with acetylacetone and sodium acetate to form 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in high yield and purity.

Scientific Research Applications

4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has shown promising results in preclinical studies as a potential immunotherapy for cancer. It has been shown to stimulate the expansion and activation of tumor-reactive T cells in vitro and in vivo. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has also demonstrated potent anti-tumor activity in a variety of mouse tumor models, including melanoma, colon, and breast cancer. These findings suggest that 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has the potential to be an effective treatment option for cancer patients.

properties

Molecular Formula |

C22H19FN2O3 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H19FN2O3/c1-13(26)19-20(14-5-4-6-16(23)11-14)25(22(28)21(19)27)10-9-15-12-24-18-8-3-2-7-17(15)18/h2-8,11-12,20,24,27H,9-10H2,1H3 |

InChI Key |

CNHIBCCWXSLOQE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCC3=CNC4=CC=CC=C43)O |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCC3=CNC4=CC=CC=C43)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

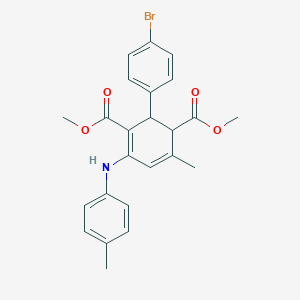

![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)

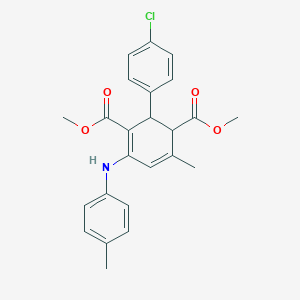

![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)

![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)

![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)

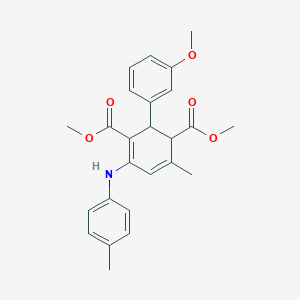

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)

![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)

![4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282294.png)